An In-depth Technical Guide to the Structural Elucidation of 1-(1-Methylpiperidin-3-yl)piperazin-2-one
An In-depth Technical Guide to the Structural Elucidation of 1-(1-Methylpiperidin-3-yl)piperazin-2-one
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(1-Methylpiperidin-3-yl)piperazin-2-one. The described methodology integrates advanced analytical techniques, including high-resolution mass spectrometry (HRMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice. The self-validating nature of this integrated approach ensures the unambiguous determination of the compound's chemical structure, connectivity, and stereochemistry.
Introduction: The Significance of Structural Integrity
The precise three-dimensional structure of a molecule is intrinsically linked to its function and pharmacological activity. In the realm of drug discovery and development, the unambiguous determination of a compound's structure is a critical, non-negotiable step. The subject of this guide, 1-(1-Methylpiperidin-3-yl)piperazin-2-one, is a novel molecule containing both piperidine and piperazinone moieties, which are prevalent scaffolds in many pharmaceuticals.[1][2] The conformational flexibility of the piperidine ring and the potential for various substituent orientations necessitate a rigorous and multi-faceted analytical approach to ensure its absolute structural assignment.[3]
This guide will detail a logical and efficient workflow for the complete structural characterization of this compound, emphasizing the synergy between different analytical techniques.
An Integrated Approach to Structural Elucidation
Caption: Integrated workflow for structural elucidation.
High-Resolution Mass Spectrometry: Determining the Molecular Formula
The first step in characterizing an unknown compound is to determine its elemental composition. High-resolution mass spectrometry (HRMS) provides the necessary accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of 1-(1-Methylpiperidin-3-yl)piperazin-2-one in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atoms.[4]
-
Data Acquisition:
-
Perform a full scan to identify the protonated molecule, [M+H]⁺.
-
Acquire data in high-resolution mode to obtain an accurate mass measurement.
-
Data Interpretation and Causality
The accurate mass of the [M+H]⁺ ion allows for the calculation of the molecular formula using software that compares the experimental mass to theoretical masses of possible elemental compositions. For 1-(1-Methylpiperidin-3-yl)piperazin-2-one, the expected protonated molecule is C₁₀H₂₀N₃O⁺.[5]
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₉N₃O |
| Monoisotopic Mass | 197.1528 g/mol |
| [M+H]⁺ | 198.1601 m/z |
Table 1: Expected HRMS Data.
The choice of ESI is crucial as it is a "soft" ionization technique that minimizes fragmentation, ensuring the predominant observation of the intact molecular ion.[4]
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Further structural information can be obtained through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed.[6] The fragmentation of piperidine derivatives often involves α-cleavage and ring fission, providing clues about the connectivity of the molecule.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[7][8] A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts, integration, and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.[11][12]
-
Data Interpretation: Assembling the Pieces
A systematic approach to interpreting the NMR data is critical.
-
Identify Spin Systems with COSY: The COSY spectrum will reveal the proton-proton connectivities within the piperidine and piperazinone rings.
-
Assign Carbons with HSQC: Each cross-peak in the HSQC spectrum directly links a proton to its carbon, allowing for the assignment of the carbon signals based on the already interpreted proton spectrum.[10]
-
Connect the Fragments with HMBC: The HMBC spectrum is key to establishing the connectivity between the piperidine and piperazinone rings and the position of the methyl group.[13] For example, a correlation between the proton at the 3-position of the piperidine ring and the carbonyl carbon of the piperazinone ring would confirm their linkage.
Caption: Key HMBC correlation confirming connectivity.
Conformational Analysis
The piperidine ring typically adopts a chair conformation to minimize strain.[3] The orientation of substituents (axial vs. equatorial) can be inferred from the coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments. For a 3-substituted piperidine, the substituent's preference for an equatorial position is influenced by steric interactions.[3]
Single-Crystal X-ray Diffraction: The Definitive Structure
While NMR and MS provide powerful evidence for the structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of the molecular structure, including the absolute stereochemistry.[14]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[15]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.[16]
Data Interpretation and Validation
The result of a successful X-ray crystallographic analysis is a three-dimensional model of the molecule in the solid state. This provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the preferred conformation of the rings and the spatial arrangement of the substituents.[16]
Conclusion: A Self-Validating and Authoritative Approach
The structural elucidation of 1-(1-Methylpiperidin-3-yl)piperazin-2-one is a prime example of the necessity for a multi-technique analytical strategy. Each method provides complementary information, and their collective interpretation forms a self-validating system. HRMS establishes the elemental formula, an extensive suite of NMR experiments maps out the molecular framework and connectivity, and single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure. This rigorous approach ensures the scientific integrity of the data and provides an authoritative foundation for any subsequent research and development involving this molecule.
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